Cetrorelix - 120287-85-6

Cetrorelix

Catalog Number: EVT-362363
CAS Number: 120287-85-6
Molecular Formula: C70H92ClN17O14
Molecular Weight: 1431.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cetrorelix is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH) with antagonistic properties. [] It acts by competitively binding to GnRH receptors in the pituitary gland, thereby preventing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). [, , , , ] Cetrorelix is utilized extensively in various scientific research settings to investigate the roles of GnRH, LH, and FSH in diverse biological processes, including reproductive physiology, cancer biology, and immunology. [, , , , , , , , ]

Gonadotropin-Releasing Hormone (GnRH)

  • Compound Description: GnRH is a decapeptide hormone produced by the hypothalamus. It acts upon the anterior pituitary to stimulate the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) []. These hormones, in turn, play essential roles in regulating the reproductive system.
  • Relevance: Cetrorelix acts as a potent antagonist of GnRH, binding to and blocking its receptors in the pituitary gland [, , , , , ]. This blockade prevents the release of FSH and LH, effectively suppressing the reproductive hormone cascade. Therefore, understanding GnRH's structure and function is crucial for comprehending Cetrorelix's mechanism of action.
  • Compound Description: Triptorelin is a synthetic decapeptide and a potent GnRH agonist [, , ]. It is used clinically to treat hormone-sensitive conditions by initially stimulating and subsequently downregulating GnRH receptors in the pituitary gland.
  • Relevance: Triptorelin serves as a comparative compound to Cetrorelix in many studies [, , ]. Both compounds ultimately suppress the hypothalamic-pituitary-gonadal axis but through different initial mechanisms. Cetrorelix immediately blocks the GnRH receptor, whereas triptorelin first causes an initial surge of FSH and LH before downregulating the receptors due to its agonistic properties. This difference in their initial action leads to different side effect profiles.

Buserelin

  • Compound Description: Buserelin is another synthetic GnRH agonist often used in assisted reproduction techniques to prevent premature ovulation [, , ]. Similar to triptorelin, it downregulates GnRH receptors in the pituitary following an initial stimulation phase.
  • Relevance: Buserelin serves as another comparative GnRH agonist to Cetrorelix in clinical studies [, , ], particularly those focusing on ovarian stimulation protocols for in-vitro fertilization (IVF).

Leuprolide Acetate (LA)

  • Compound Description: Leuprolide acetate is a synthetic GnRH agonist with a longer duration of action compared to other GnRH agonists [].
  • Relevance: Like other GnRH agonists, LA is used in controlled ovarian hyperstimulation (COH) protocols for assisted reproduction. Its comparison with Cetrorelix highlights the differences in the duration of gonadotropin suppression, side effects, and patient convenience associated with GnRH antagonists versus agonists [].

[D-Trp6]LHRH

  • Compound Description: [D-Trp6]LHRH is a synthetic GnRH agonist [, ].
  • Relevance: This GnRH agonist is used in studies exploring the effects of chronic GnRH stimulation on pituitary LH-RH receptor characteristics and function [, ]. Its comparison with Cetrorelix elucidates the contrasting effects of chronic GnRH stimulation versus blockade on the hypothalamic-pituitary-gonadal axis.

[Ac-D-Nal2,Phe(4Cl)2,D-Pal(3)3, D-Cit6,D-Ala10]LHRH

  • Compound Description: This compound is a different acetate salt form of Cetrorelix [].

Cetrorelix Pamoate Depot

  • Compound Description: Cetrorelix pamoate depot is a sustained-release formulation of Cetrorelix that provides a longer duration of action [, , , ].
  • Compound Description: Nal-Glu is a first-generation GnRH antagonist [].
  • Relevance: Comparison with Nal-Glu, an earlier generation GnRH antagonist, underscores the improved potency and duration of action of Cetrorelix [].
  • Compound Description: Antide is another early GnRH antagonist used in research to investigate GnRH blockade [].
  • Relevance: Similar to Nal-Glu, comparing Antide to Cetrorelix demonstrates the significant progress made in developing more potent and longer-acting GnRH antagonists [].
Overview

Cetrorelix is a synthetic decapeptide used primarily in the field of reproductive medicine. It functions as a gonadotropin-releasing hormone antagonist, inhibiting the secretion of luteinizing hormone and follicle-stimulating hormone. This compound is particularly significant in controlled ovarian stimulation protocols during assisted reproductive technologies, such as in vitro fertilization. Cetrorelix is marketed under the brand name Cetrotide and is typically administered via subcutaneous injection.

Source and Classification

Cetrorelix is classified as a peptide drug and falls under the category of gonadotropin-releasing hormone antagonists. It is derived from a sequence of amino acids that include both L- and D-amino acids, which contribute to its biological activity and stability. The compound is synthesized through solid-phase peptide synthesis methods, ensuring high purity and consistency in its formulation.

Synthesis Analysis

Cetrorelix is synthesized using solid-phase peptide synthesis techniques, specifically employing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain.

Methods and Technical Details

  1. Solid-Phase Peptide Synthesis: The synthesis begins with an Fmoc-protected amino acid attached to a solid support resin. Each amino acid is added in a stepwise manner, with deprotection occurring after each addition.
  2. Purification: After synthesis, the crude peptide is purified using high-performance liquid chromatography (HPLC). This step is crucial for removing impurities generated during synthesis, such as incomplete deprotection products.
  3. Final Product: The final product, cetrorelix acetate, is obtained through acetylation and lyophilization processes, resulting in a white amorphous powder that is hygroscopic and soluble in water.
Molecular Structure Analysis

Cetrorelix has a complex molecular structure characterized by its sequence of amino acids. It consists of ten residues, including both L- and D-amino acids, contributing to its stability and activity.

Structure Data

  • Molecular Weight: Approximately 1431 Da.
  • Chemical Formula: C63H88N18O13S.
  • Structural Characteristics: The peptide exhibits no polymorphic forms and has been characterized using various spectroscopic methods including electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cetrorelix primarily revolve around peptide bond formation and deprotection steps.

Reactions and Technical Details

  1. Peptide Bond Formation: This occurs through condensation reactions between activated amino acids on the resin.
  2. Deprotection Reactions: Fmoc groups are removed using piperidine solutions, allowing for subsequent coupling of new amino acids.
  3. Impurities: Common impurities include by-products from incomplete deprotection or side reactions during synthesis. These are identified and quantified using mass spectrometry.
Mechanism of Action

Cetrorelix functions by competitively inhibiting gonadotropin-releasing hormone receptors in the pituitary gland.

Process and Data

  1. Inhibition of Hormone Release: By blocking the receptors, cetrorelix prevents the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland.
  2. Impact on Ovarian Function: This inhibition leads to reduced ovarian stimulation, which is beneficial during controlled ovarian hyperstimulation protocols in assisted reproductive technologies.
Physical and Chemical Properties Analysis

Cetrorelix exhibits several notable physical and chemical properties that influence its formulation and use.

Physical Properties

  • Appearance: White to off-white lyophilized powder.
  • Solubility: Soluble in water at approximately 8 mg/ml.
  • Hygroscopic Nature: Absorbs moisture from the air, necessitating careful storage conditions.

Chemical Properties

Applications

Cetrorelix has significant applications in reproductive medicine:

  1. Assisted Reproductive Technology: Used extensively in protocols for in vitro fertilization to prevent premature ovulation.
  2. Clinical Trials: Investigated for potential use in various hormonal therapies beyond reproductive health, including treatment protocols for hormone-sensitive cancers.
Introduction to Cetrorelix in Reproductive Endocrinology

Historical Development of Gonadotropin-Releasing Hormone Antagonists

The scientific journey toward cetrorelix began with the structural elucidation of gonadotropin-releasing hormone by Nobel laureates Roger Guillemin and Andrew Schally in 1971 [1]. This breakthrough revealed gonadotropin-releasing hormone's decapeptide structure and its role in regulating pituitary gonadotropin secretion. By 1981, first-generation gonadotropin-releasing hormone agonists had been synthesized, but their initial stimulation phase caused problematic hormonal surges. The 1988 discovery of cetrorelix by Schally marked the birth of clinically viable gonadotropin-releasing hormone antagonists [1] [7].

Table 1: Historical Milestones in Cetrorelix Development

YearDevelopment MilestoneSignificance
1971Structural elucidation of gonadotropin-releasing hormone by Guillemin and SchallyFoundation for synthetic analogue development
1988Synthesis of cetrorelix by SchallyFirst clinically effective third-generation gonadotropin-releasing hormone antagonist
1994Dose-finding studies by Diedrich et al.Established 0.25 mg/day as effective suppression dose
1999European Union approval for ovarian stimulationFirst gonadotropin-releasing hormone antagonist available in EU markets
2000FDA approval in United StatesExpanded global accessibility for assisted reproductive technology

Clinical validation emerged through landmark studies: Reissmann's efficacy research (1995), Diedrich's dose-finding work (1994), and Albano's demonstration of cetrorelix noninferiority versus gonadotropin-releasing hormone agonists (2000) [1] [2]. These trials established that cetrorelix protocols achieved comparable pregnancy rates while reducing stimulation duration by approximately four days and gonadotropin consumption by 600-1,200 IU per cycle versus long agonist protocols [4]. The European Society of Human Reproduction and Embryology subsequently endorsed gonadotropin-releasing hormone antagonist protocols as first-line treatments, cementing cetrorelix's role in reproductive endocrinology [1].

Structural and Functional Classification of Cetrorelix as a Synthetic Decapeptide

Cetrorelix (molecular formula: C₇₀H₉₂ClN₁₇O₁₄; molecular weight: 1431.06 g/mol) is a structurally engineered decapeptide featuring strategic amino acid substitutions that confer potent gonadotropin-releasing hormone antagonism [3] [7]. Unlike native gonadotropin-releasing hormone (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂), cetrorelix incorporates five critical modifications:

  • Acetylated D-3-(2'-naphthyl)alanine at position 1
  • D-4-chlorophenylalanine at position 2
  • D-3-(3'-pyridyl)alanine at position 3
  • Citrulline at position 6
  • D-alanine amide at position 10 [7] [10]

Table 2: Structural Modifications of Cetrorelix Versus Native Gonadotropin-Releasing Hormone

PositionNative Gonadotropin-Releasing HormoneCetrorelix ModificationFunctional Consequence
1pGluAc-D-3-(2'-naphthyl)AlaEnhanced receptor affinity
2HisD-4-Cl-PheAntagonistic activity
3TrpD-3-(3'-Pyridyl)AlaIncreased stability
6GlyCitReduced degradation
10Gly-NH₂D-Ala-NH₂Prolonged half-life

These modifications produce three key pharmacological advantages:

  • Receptor Binding: D-amino acids at positions 1, 2, and 3 create steric hindrance that prevents gonadotropin-releasing hormone from inducing receptor dimerization and activation, acting as a competitive antagonist [10].
  • Metabolic Stability: The N-terminal acetyl group and C-terminal amidation confer resistance to enzymatic degradation, extending half-life to 62.8 hours after 3 mg dosing versus minutes for native gonadotropin-releasing hormone [3] [7].
  • Bioavailability: 85% subcutaneous bioavailability enables patient self-administration, with plasma concentrations peaking within 1-2 hours post-injection [3].

Functionally, cetrorelix binds pituitary gonadotropin-releasing hormone receptors with 100-fold greater affinity than native gonadotropin-releasing hormone, inducing dose-dependent suppression of luteinizing hormone and follicle-stimulating hormone within 8 hours. This rapid action stems from immediate receptor blockade rather than the receptor downregulation mechanism of agonists. Importantly, gonadotropin secretion normalizes within 48 hours after discontinuation, permitting rapid recovery of endogenous hormone production [1] [4].

Role of Cetrorelix in Modern Assisted Reproductive Technologies

Cetrorelix has redefined ovarian stimulation protocols through its integration into flexible antagonist regimens. Initiated when lead follicles reach 12-14 mm diameter (typically stimulation day 5-6), cetrorelix 0.25 mg daily prevents premature luteinizing hormone surges with 95.1% efficacy, significantly higher than ganirelix (92.4%) according to large-scale clinical data [1] [9]. This precise suppression enables extended follicular recruitment while avoiding premature ovulation, increasing mature oocyte yield by 15-20% versus non-suppressed cycles [4].

Table 3: Clinical Outcomes of Cetrorelix in Assisted Reproductive Technology (2,365 Patients)

ParameterCetrorelix PerformanceComparative Advantage
LH surge (≥10 U/L) incidence4.9%35% lower than ganirelix (7.6%) [9]
Ovarian hyperstimulation syndrome risk0.4%63% lower than ganirelix (1.1%) [9]
Type A endometrial morphology66.2%10% higher than ganirelix (60.1%) [9]
Live birth rate47.2%Equivalent to gonadotropin-releasing hormone agonists [1] [4]

Three paradigm-shifting contributions define cetrorelix's role:

  • Ovarian Hyperstimulation Syndrome Mitigation: By permitting gonadotropin-releasing hormone agonist triggering (e.g., triptorelin 0.2 mg) instead of human chorionic gonadotropin, cetrorelix protocols reduce ovarian hyperstimulation syndrome incidence to <1% in high-risk patients, addressing a historically life-threatening complication [1] [4].
  • Endometrial Receptivity Optimization: Cetrorelix correlates with 66.2% incidence of Type A (triple-line) endometrium versus 60.1% with ganirelix, indicating superior uterine receptivity patterns. This endometrial advantage potentially contributes to equivalent live birth rates despite slightly fewer oocytes retrieved versus agonist protocols [9].
  • Stimulation Efficiency: Cetrorelix shortens ovarian stimulation by 3-4 days and reduces total follicle-stimulating hormone consumption by 15-20% compared to long gonadotropin-releasing hormone agonist protocols, enhancing patient tolerability and treatment affordability [1] [4].

Emerging applications include fertility preservation cycles, where cetrorelix's rapid reversibility permits quicker subsequent natural cycles, and profertility oncology treatments, leveraging direct antitumor effects observed in prostate and breast cancer models [7] [10]. Research also suggests potential in polycystic ovary syndrome management through prenatal hormonal modulation, though clinical applications require further validation [7].

Properties

CAS Number

120287-85-6

Product Name

Cetrorelix

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C70H92ClN17O14

Molecular Weight

1431.0 g/mol

InChI

InChI=1S/C70H92ClN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+/m1/s1

InChI Key

SBNPWPIBESPSIF-MHWMIDJBSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Solubility

6.94e-03 g/L

Synonyms

Cetrorelix; 120287-85-6; Cetrorelix acetate; Cetrorelixum; Cetrotide; cetrorelix pamoate; LHRH, N-Ac-1-Nal(2)-2-Phe(pCl)-3-Pal(3)-6-Cit-10-Ala-; LHRH, N-acetyl-1-(3-(2-naphthyl)alanyl)-2-(4-chlorophenylalanyl)-3-(3-(3-pyridyl)alanyl)-6-citrulline-10-alanine-; N-acetyl-1-(3-(2-naphthyl)alanine)-2-(4-chlorophenylalanine)-3-(3-(3-pyridyl)alanine)-6-citrulline-10-alanine-LHRH; SB 75; SB-75

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.